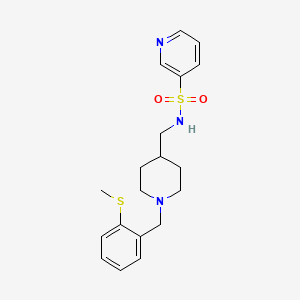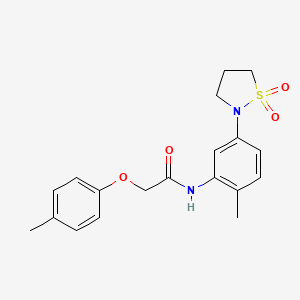
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(p-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-(p-tolyloxy)acetamide, also known as PMX-205, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the thiazolidinedione family of drugs, which are known for their ability to improve insulin sensitivity and reduce blood glucose levels in patients with type 2 diabetes. However, the focus of
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
Novel Oxazolidinone Antibacterial Agents : Studies have demonstrated that oxazolidinones, including analogs like U-100592 and U-100766, exhibit potent antibacterial activities against a variety of clinically important human pathogens. These compounds inhibit bacterial protein synthesis, offering a potential treatment for multidrug-resistant Gram-positive infections caused by staphylococci, streptococci, and enterococci. The in vitro and in vivo activities of these compounds are comparable to vancomycin, and they also show potent activity against Mycobacterium tuberculosis (Brickner et al., 1996).
Isoxazolinyl Oxazolidinones as Potent Antibacterials : A series of isoxazolinyl oxazolidinones were synthesized and evaluated for their antibacterial activity against various resistant Gram-positive and Gram-negative bacteria. These compounds, including N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide derivatives, showed lower MIC values compared to linezolid against strains like Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, Klebsiella pneumoniae, and Streptococcus pyogens, highlighting their potential as effective antibacterial agents (Varshney et al., 2009).
Drug Development and Synthesis
Polymorphism in Drug Development : The study of polymorphism, as observed in linezolid, an oxazolidinone antibiotic, is critical for drug development. Different polymorphic forms can have distinct physical and chemical properties affecting the drug's stability, solubility, and bioavailability. Analyzing these forms through techniques like single-crystal and powder diffraction, as well as NMR, contributes to the optimization of pharmaceutical formulations (Maccaroni et al., 2008).
Synthetic Applications : The synthesis and characterization of oxazolidinone derivatives and their use in generating nonstabilized azomethine ylides through decarboxylative condensation showcase their utility in chemical synthesis. Such methodologies enable the production of diverse heterocyclic compounds, including pyrrolidines, pyrrolines, and oxazolidines, which have significant applications in medicinal chemistry and drug synthesis (Tsuge et al., 1987).
Propiedades
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-4-8-17(9-5-14)25-13-19(22)20-18-12-16(7-6-15(18)2)21-10-3-11-26(21,23)24/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELZWIICWUCOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

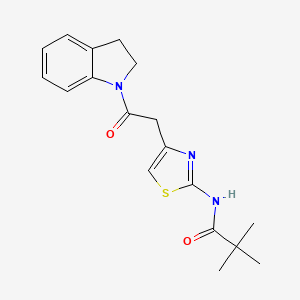

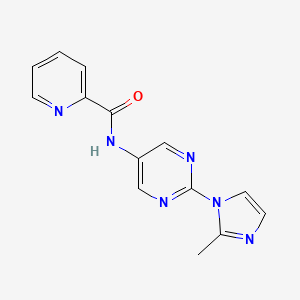
![11-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraene](/img/structure/B2990195.png)
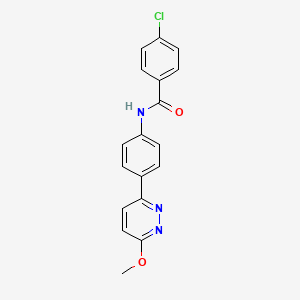

![6-(4-benzylpiperidin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2990198.png)
![4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2990202.png)
![1-(2-((4-fluorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2990203.png)
![2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2990206.png)
![N-(4-fluorobenzyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2990207.png)
![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)

